3-[2-({[(4-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-fluorophenyl)methyl]benzamide
Description
This compound is a benzamide derivative featuring a 1H-imidazole core substituted with a sulfanyl-linked carbamoyl group (4-cyanophenyl) and an N-[(4-fluorophenyl)methyl] side chain. Its structural complexity arises from the interplay of electron-withdrawing groups (cyano, fluoro) and the heterocyclic imidazole ring, which influence its physicochemical and pharmacological properties.
Properties
IUPAC Name |
3-[2-[2-(4-cyanoanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-[(4-fluorophenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FN5O2S/c27-21-8-4-19(5-9-21)16-30-25(34)20-2-1-3-23(14-20)32-13-12-29-26(32)35-17-24(33)31-22-10-6-18(15-28)7-11-22/h1-14H,16-17H2,(H,30,34)(H,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGEAMOYHHOQHNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)C#N)C(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-({[(4-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-fluorophenyl)methyl]benzamide typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, such as 4-cyanophenyl isocyanate and 4-fluorobenzylamine. These intermediates are then subjected to a series of reactions, including nucleophilic substitution, amidation, and cyclization, to form the final product. Common reagents used in these reactions include organic solvents like dichloromethane, catalysts such as triethylamine, and coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[2-({[(4-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-fluorophenyl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the cyanophenyl moiety can be reduced to an amine.
Substitution: The fluorine atom in the fluorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the nitro group can produce amines.
Scientific Research Applications
3-[2-({[(4-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-fluorophenyl)methyl]benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[2-({[(4-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-fluorophenyl)methyl]benzamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets. This can lead to inhibition or activation of the target’s function, depending on the nature of the interaction.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Variations
The imidazole core distinguishes this compound from triazole-based analogs (e.g., 1,2,4-triazole derivatives in ). Key differences include:
Substituent Effects
Aromatic Substituents:
- 4-Cyanophenyl Group: The para-cyano substituent enables strong π-π stacking and dipole interactions, contrasting with sulfonyl groups in triazole analogs (e.g., compounds [7–9]), which prioritize hydrogen bonding via sulfonyl oxygen .
- 4-Fluorobenzyl Side Chain: Enhances lipophilicity (logP) and metabolic stability compared to non-fluorinated benzamides (e.g., flutolanil in , which uses a trifluoromethyl group) .
Isomeric Differences:
- The 2-cyanophenyl isomer () likely exhibits reduced steric hindrance but weaker dipole interactions compared to the 4-cyanophenyl configuration, affecting binding specificity .
Bioactivity Implications
- Hydrophobic Enclosure : The 4-fluorobenzyl group may promote hydrophobic interactions in protein pockets, similar to chromen derivatives in , which utilize fluoroaromatic motifs for target engagement .
- Binding Affinity : Computational docking (e.g., Glide XP in ) could predict enhanced affinity due to the imidazole’s dual hydrogen-bonding capacity (N–H and C=N) compared to triazoles .
Biological Activity
3-[2-({[(4-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-fluorophenyl)methyl]benzamide is a complex organic compound with significant potential in medicinal chemistry. Its structure features an imidazole ring, a sulfanyl group, and a benzamide moiety, suggesting diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound's IUPAC name indicates a sophisticated arrangement of functional groups that may influence its biological interactions. The presence of the imidazole ring is particularly notable for its ability to coordinate with metal ions, which is crucial for enzyme inhibition.
| Property | Details |
|---|---|
| Molecular Formula | C22H20N4O2S |
| Molecular Weight | 396.49 g/mol |
| CAS Number | 1115565-38-2 |
| Solubility | Soluble in DMSO and DMF |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The imidazole ring can interact with metal-containing enzymes, potentially inhibiting their function.
- Redox Reactions : The sulfanyl group may participate in redox reactions, influencing cellular oxidative states.
- Hydrogen Bonding : The carbamoyl and benzamide groups can form hydrogen bonds with biological macromolecules, affecting their stability and function.
Antitumor Activity
Research has indicated that compounds containing imidazole rings exhibit significant antitumor properties. For instance, studies have shown that similar structures can inhibit cancer cell proliferation effectively. A structure-activity relationship (SAR) analysis highlighted that the presence of specific substituents on the phenyl rings enhances cytotoxicity against various cancer cell lines.
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Compound A | 1.61 ± 1.92 | Jurkat |
| Compound B | 1.98 ± 1.22 | A-431 |
In these studies, the introduction of electron-donating groups significantly increased the compounds' potency against cancer cells .
Antimicrobial Activity
Compounds featuring imidazole and sulfanyl groups have also been studied for their antimicrobial properties. The mechanism often involves disruption of microbial cell membranes or inhibition of essential microbial enzymes.
Case Study 1: Anticancer Properties
A study published in MDPI evaluated a series of benzamide derivatives, including those similar to our compound. These derivatives displayed notable anticancer activity against multiple cell lines, including HT29 (colon cancer) and A-431 (epidermoid carcinoma). The results suggested that modifications to the benzamide core significantly influenced their biological efficacy .
Case Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibition potential of imidazole-containing compounds. It was found that certain derivatives could effectively inhibit key enzymes involved in cancer metabolism, thereby reducing tumor growth in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
